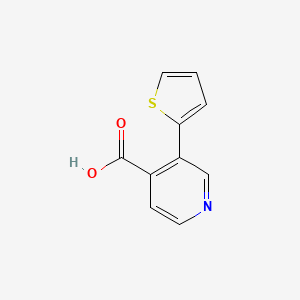

3-(Thiophen-2-YL)isonicotinic acid

Description

3-(Thiophen-2-YL)isonicotinic acid is a heterocyclic compound derived from isonicotinic acid (pyridine-4-carboxylic acid) with a thiophene ring substituted at the 3-position of the pyridine core. This compound has garnered interest in biocatalysis and medicinal chemistry due to its structural hybridity. For instance, highlights its role in stereoselective biotransformations, where it serves as a substrate for ammonia elimination or addition reactions catalyzed by functionalized nanomaterials .

Properties

IUPAC Name |

3-thiophen-2-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)7-3-4-11-6-8(7)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHQZVCWHSIWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686896 | |

| Record name | 3-(Thiophen-2-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261903-04-1 | |

| Record name | 4-Pyridinecarboxylic acid, 3-(2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261903-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Thiophen-2-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-YL)isonicotinic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10).

Coupling with Isonicotinic Acid: The thiophene ring is then coupled with isonicotinic acid through various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids.

Industrial Production Methods

Industrial production methods for 3-(Thiophen-2-YL)isonicotinic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-YL)isonicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

3-(Thiophen-2-YL)isonicotinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-YL)isonicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Isonicotinic Acid Derivatives

*Calculated based on C₁₀H₇NO₂S.

Key Observations :

- Electron Effects : The thiophene group in 3-(Thiophen-2-YL)isonicotinic acid provides π-π stacking capabilities, contrasting with the electron-withdrawing Cl/CF₃ groups in ’s compound, which may stabilize the molecule against degradation .

Physicochemical Properties

- Solubility: notes that unmodified isonicotinic acid and its analogs (e.g., cresol) face detection challenges in urine due to low solubility and NMR signal overlap . Derivatives like 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]isonicotinic acid () may exhibit improved aqueous solubility due to ether linkages .

- Stability : The trifluoromethyl group in 3-Chloro-2-(trifluoromethyl)isonicotinic acid enhances metabolic stability, a trait valuable in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.